molecular formula C16H23N3O B12945343 2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylaniline CAS No. 88138-78-7

2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylaniline

Cat. No.: B12945343
CAS No.: 88138-78-7
M. Wt: 273.37 g/mol
InChI Key: AWBUSRPWPLCURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylaniline is a compound that features an imidazole ring, a hexyl chain, and a methylaniline moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylaniline typically involves the formation of the imidazole ring followed by the attachment of the hexyl chain and the methylaniline moiety. One common method involves the reaction of 1H-imidazole with a hexyl halide to form the hexyl-imidazole intermediate. This intermediate is then reacted with 5-methylaniline under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce various imidazole derivatives .

Mechanism of Action

The mechanism of action of 2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The hexyl chain and methylaniline moiety can also interact with various biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88138-78-7

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

2-(6-imidazol-1-ylhexoxy)-5-methylaniline

InChI

InChI=1S/C16H23N3O/c1-14-6-7-16(15(17)12-14)20-11-5-3-2-4-9-19-10-8-18-13-19/h6-8,10,12-13H,2-5,9,11,17H2,1H3

InChI Key

AWBUSRPWPLCURW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCCCN2C=CN=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.